Benzyl 3-[(chlorosulfonyl)methyl]-2-(3-methylbutan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate
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Overview
Description
Benzyl 3-[(chlorosulfonyl)methyl]-2-(3-methylbutan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate is a complex organic compound with a molecular formula of C20H26ClN3O4S and a molecular weight of approximately 440 g/mol . This compound is characterized by its unique imidazo[1,2-a]pyrazine core structure, which is functionalized with various substituents, including a benzyl ester, a chlorosulfonyl group, and a 3-methylbutan-2-yl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 3-[(chlorosulfonyl)methyl]-2-(3-methylbutan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the imidazo[1,2-a]pyrazine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the chlorosulfonyl group: This step involves the reaction of the intermediate with chlorosulfonyl isocyanate or chlorosulfonic acid.
Attachment of the benzyl ester: This can be done through esterification reactions using benzyl alcohol and appropriate activating agents.
Incorporation of the 3-methylbutan-2-yl group: This step may involve alkylation reactions using suitable alkyl halides or alkenes.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, advanced purification techniques, and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
Benzyl 3-[(chlorosulfonyl)methyl]-2-(3-methylbutan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorosulfonyl group can be substituted with other nucleophiles, such as amines or alcohols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or alcohols in the presence of a base such as triethylamine.
Major Products
Oxidation: Formation of sulfonic acids or sulfonates.
Reduction: Formation of sulfides or thiols.
Substitution: Formation of sulfonamides or sulfonates.
Scientific Research Applications
Benzyl 3-[(chlorosulfonyl)methyl]-2-(3-methylbutan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential as a drug candidate or a pharmacological tool.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzyl 3-[(chlorosulfonyl)methyl]-2-(3-methylbutan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate involves its interaction with specific molecular targets and pathways. The chlorosulfonyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules, potentially leading to the inhibition of enzymes or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
Benzyl 3-[(chlorosulfonyl)methyl]-2-(3-methylbutan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate: The parent compound.
Benzyl 3-[(chlorosulfonyl)methyl]-2-(3-methylbutan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxamide: A similar compound with an amide group instead of an ester.
Benzyl 3-[(chlorosulfonyl)methyl]-2-(3-methylbutan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-sulfonate: A sulfonate derivative.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. The presence of the chlorosulfonyl group makes it a versatile intermediate for further chemical modifications.
Properties
Molecular Formula |
C20H26ClN3O4S |
---|---|
Molecular Weight |
440.0 g/mol |
IUPAC Name |
benzyl 3-(chlorosulfonylmethyl)-2-(3-methylbutan-2-yl)-6,8-dihydro-5H-imidazo[1,2-a]pyrazine-7-carboxylate |
InChI |
InChI=1S/C20H26ClN3O4S/c1-14(2)15(3)19-17(13-29(21,26)27)24-10-9-23(11-18(24)22-19)20(25)28-12-16-7-5-4-6-8-16/h4-8,14-15H,9-13H2,1-3H3 |
InChI Key |
LCPGGYZZMLMATR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C)C1=C(N2CCN(CC2=N1)C(=O)OCC3=CC=CC=C3)CS(=O)(=O)Cl |
Origin of Product |
United States |
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